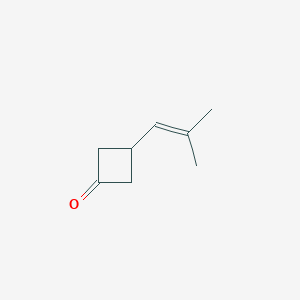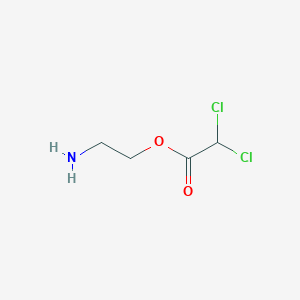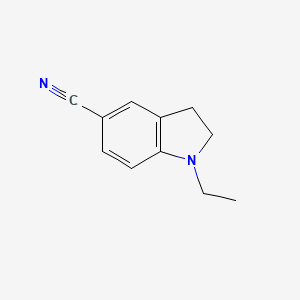
N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is a complex organic compound with a unique structure that includes a nitrothiophene ring, a pyrrolidine ring, and a carboximidoyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride typically involves the reaction of 5-nitrothiophene-2-carbonyl chloride with pyrrolidine-1-carboximidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-aminothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride .
Aplicaciones Científicas De Investigación
N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid
- 5-Nitrothiophene-2-carbonyl chloride
- Pyrrolidine-1-carboximidoyl chloride
Uniqueness
N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrothiophene and pyrrolidine rings makes it a versatile compound for various applications .
Propiedades
Número CAS |
90036-25-2 |
|---|---|
Fórmula molecular |
C10H10ClN3O3S |
Peso molecular |
287.72 g/mol |
Nombre IUPAC |
N-(5-nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride |
InChI |
InChI=1S/C10H10ClN3O3S/c11-10(13-5-1-2-6-13)12-9(15)7-3-4-8(18-7)14(16)17/h3-4H,1-2,5-6H2 |
Clave InChI |
GETRDSJHZIOWAV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=NC(=O)C2=CC=C(S2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)

![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)

![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)

![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)

![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)


![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
